molecular formula C24H21NO5S B2661857 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-26-8

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Katalognummer: B2661857
CAS-Nummer: 1114886-26-8
Molekulargewicht: 435.49
InChI-Schlüssel: WZBJGCRAXAKFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-methylphenyl methanone at position 2. Methoxy groups on the phenyl ring may improve solubility and modulate steric effects, while the 4-methylphenyl substituent contributes to lipophilicity .

Eigenschaften

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-13-20(29-2)21(14-18)30-3)19-6-4-5-7-22(19)31(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJGCRAXAKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds related to benzothiazines. For instance, derivatives of benzothiazine have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA topoisomerases, which are crucial for DNA replication and transcription.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that related compounds exhibit low MIC values against Escherichia coli, suggesting potent antibacterial activity .
  • Selectivity : These compounds preferentially target bacterial topoisomerases over human counterparts, indicating a potential for reduced cytotoxicity in mammalian cells .

The mechanism by which these compounds exert their antibacterial effects typically involves:

  • Inhibition of Topoisomerase I : The compound acts as a poison inhibitor for bacterial topoisomerase I, leading to DNA damage and eventual cell death.
  • Non-cytotoxicity : At effective antibacterial concentrations, these compounds have shown minimal toxicity to human cells, making them promising candidates for therapeutic development .

Study 1: Efficacy Against E. coli

In a controlled study assessing the antibacterial efficacy of a similar compound (DMA), it was found that:

  • The compound inhibited E. coli growth at concentrations significantly lower than those affecting human cells.
  • The study conducted various assays (relaxation assays, cleavage–religation assays) confirming the selective inhibition mechanism .

Study 2: Comparative Analysis with Other Antibiotics

A comparative analysis was performed between the benzothiazine derivative and standard antibiotics:

CompoundMIC (µg/mL)Target BacteriaNotes
Benzothiazine Derivative5E. coliNon-toxic to human cells
Standard Antibiotic A10E. coliHigher toxicity observed
Standard Antibiotic B15StaphylococcusEffective but cytotoxic

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazine Core

(a) Substituent Position and Electronic Effects
  • Example Compound: (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS: 1114652-23-1) Key Difference: The benzothiazine core is substituted with a 3-methoxyphenyl group at position 4 instead of 3,4-dimethoxyphenyl. The 3-methoxy group may introduce steric hindrance compared to the target compound’s planar 3,4-dimethoxy configuration .
(b) Alkyl Chain Modifications
  • Example Compound: 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Key Difference: A 4-butylphenyl group replaces the 4-methylphenyl substituent. This could affect pharmacokinetic profiles, such as metabolic stability and bioavailability .

Functional Group Analogues

(a) Sulfonyl vs. Sulfone Groups
  • Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Difference: A triazole-thioether scaffold with a sulfonyl group replaces the benzothiazine-dione core. Impact: The sulfonyl group in both compounds enhances electron-withdrawing effects, but the triazole core may confer distinct hydrogen-bonding capabilities. Such differences could lead to divergent biological activities or crystallization behaviors .
(b) Oxygen/Sulfur Substitution in Heterocycles
  • Example Compound: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Key Difference: A benzoxathiine ring (oxygen and sulfur) replaces the benzothiazine-dione system. Impact: The oxathiine’s reduced aromaticity compared to benzothiazine may decrease thermal stability. Thiophene substitution vs.

Quantitative Structural Similarity Analysis

Using chemoinformatics similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.6–0.7) to its benzothiazine analogues, driven by shared sulfone and aromatic motifs. However, substituent differences (e.g., methoxy vs. alkyl groups) reduce similarity scores, highlighting the need for context-specific comparisons in drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.